molecular formula C7H5BrN2 B1373444 2-(2-Bromopyridin-4-YL)acetonitrile CAS No. 312325-74-9

2-(2-Bromopyridin-4-YL)acetonitrile

Cat. No. B1373444
Key on ui cas rn: 312325-74-9
M. Wt: 197.03 g/mol
InChI Key: PBNYXTKBDQXJFM-UHFFFAOYSA-N
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Patent
US09056858B2

Procedure details

Methanesulfonic acid 2-bromo-pyridin-4-ylmethyl ester (4.24 g, 15.9 mmol) is added to a stirred solution of potassium cyanide (1.02 g, 15.1 mmol) in a mixture of ethanol (30 mL) and water (6 mL) at room temperature. After 72 hours, ethyl acetate (80 mL) and saturated aqueous sodium bicarbonate (40 mL) are added and phases are separated. The organic layer is washed with water (3×40 mL), dried over MgSO4, filtered and concentrated. The resulting residue is purified by silica gel chromatography eluting with a gradient of 0-60% ethyl acetate in heptane to afford (2-bromo-pyridin-4-yl)-acetonitrile (ES+ m/z 197.41; 199.40).
Name
Methanesulfonic acid 2-bromo-pyridin-4-ylmethyl ester
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8]OS(C)(=O)=O)[CH:5]=[CH:4][N:3]=1.[C-:14]#[N:15].[K+].C(OCC)(=O)C.C(=O)(O)[O-].[Na+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:14]#[N:15])[CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Methanesulfonic acid 2-bromo-pyridin-4-ylmethyl ester
Quantity
4.24 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)COS(=O)(=O)C
Name
Quantity
1.02 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
phases are separated
WASH
Type
WASH
Details
The organic layer is washed with water (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-60% ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC1=NC=CC(=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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